molecular formula C7H8F3NO2 B1481978 2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid CAS No. 2097964-50-4

2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B1481978
CAS No.: 2097964-50-4
M. Wt: 195.14 g/mol
InChI Key: BBJFOXWMTYQZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid (CAS 2097964-50-4) is an organic building block with the molecular formula C 7 H 8 F 3 NO 2 and a molecular weight of 195.14 g/mol . This compound is characterized by a trifluoromethyl group and a cyanoethyl side chain, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structural features are particularly relevant in the synthesis of more complex molecules, including potential Inhibitors of indoleamine 2,3-dioxygenase (IDO) for immunological and oncology research . The compound requires careful handling and cold-chain transportation to preserve its stability and integrity . This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-cyanoethyl)-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)4-5(6(12)13)2-1-3-11/h5H,1-2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJFOXWMTYQZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(F)(F)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanoethylation of Trifluorobutanoic Acid Derivatives

One common approach involves the alkylation of trifluorobutanoic acid or its esters with cyanoethyl precursors under basic conditions. This method typically proceeds via nucleophilic substitution on a cyanoethyl halide or equivalent electrophile.

  • Starting Materials: Ethyl 4,4,4-trifluorobutanoate or trifluoroacetoacetate derivatives.
  • Reagents: 2-bromoacetonitrile or 2-cyanoethyl halides.
  • Conditions: Basic medium (e.g., potassium carbonate or sodium hydride), reflux in polar aprotic solvents such as dimethyl sulfoxide or toluene.
  • Mechanism: The carbanion generated from the trifluorobutanoate ester attacks the electrophilic carbon of the cyanoethyl halide, forming the cyanoethyl-substituted product.

This method is supported by analogous syntheses of ethyl 2-cyano-4,4-diethoxybutyrate, where ethyl cyanoacetate reacts with bromoacetaldehyde diethyl acetal under potassium carbonate and sodium iodide catalysis at reflux, yielding cyanoethylated products in moderate yields (~29-51%).

Asymmetric Synthesis via Ni(II) Complex Alkylation

A highly selective method for the preparation of fluorinated amino acid derivatives related to this compound involves asymmetric alkylation using chiral Ni(II) complexes of glycine Schiff bases.

  • Procedure: Formation of a chiral Ni(II) complex with glycine Schiff base followed by alkylation with trifluoroethyl iodide under basic conditions.
  • Outcome: The alkylated Ni(II) complex is then disassembled to release the fluorinated amino acid, which can be converted in situ to derivatives such as N-Fmoc-protected amino acids.
  • Advantages: High enantiomeric purity, scalable to >150 g batches, recyclable chiral auxiliaries.
  • Relevance: While this method is primarily for amino acid derivatives, the chemistry and conditions offer insights into controlled cyanoethylation and trifluoromethyl incorporation.

Multi-Step Synthesis from Ethyl 4,4,4-Trifluoro-3-oxobutanoate

Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a key intermediate for constructing the trifluorobutanoic acid framework.

  • Step 1: Preparation of ethyl 4,4,4-trifluoro-3-oxobutanoate by acylation of ethyl trifluoroacetoacetate with suitable acyl chlorides in the presence of sodium hydride in toluene.
  • Step 2: Subsequent functionalization of the keto group and ester hydrolysis to yield the trifluorobutanoic acid.
  • Step 3: Introduction of the cyanoethyl group via nucleophilic substitution or Michael addition with cyanoethyl reagents.
  • Yields: Reported yields for intermediate steps range from 39% to 79%, depending on reaction conditions.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield Range Notes
Cyanoethylation of esters Ethyl 4,4,4-trifluorobutanoate or analogs 2-bromoacetonitrile, K2CO3, reflux, KI/NaI 29-51% Moderate yields; requires reflux and base
Asymmetric Ni(II) complex method Glycine Schiff base, CF3-CH2-I Ni(II) complex formation, alkylation, base Scalable, high purity Enantioselective; suitable for amino acid derivatives
Multi-step from trifluoro-3-oxobutanoate Ethyl trifluoroacetoacetate, acyl chlorides NaH in toluene, hydrolysis, cyanoethylation 39-79% Multi-step; involves keto ester intermediates

Research Findings and Notes

  • The cyanoethylation reactions typically require strong bases and elevated temperatures to promote nucleophilic substitution, with potassium carbonate and sodium iodide commonly used to enhance reaction rates and yields.
  • The asymmetric Ni(II) complex alkylation method, while developed for amino acid derivatives, demonstrates the utility of chiral auxiliaries and metal complexes in achieving high stereochemical control, which could be adapted for related trifluorobutanoic acid derivatives.
  • The multi-step synthesis starting from ethyl trifluoroacetoacetate is versatile but involves several purification steps, including extraction, distillation, and crystallization, to achieve high purity.
  • Microwave-assisted synthesis and aqueous-phase reactions have been reported for related trifluoromethylated compounds, offering potential green chemistry advantages, though specific data on this compound are limited.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The trifluorobutanoic acid moiety can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the trifluorobutanoic acid moiety under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids derived from the cyanoethyl group.

    Reduction: Amines derived from the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The cyanoethyl group can participate in nucleophilic addition reactions, while the trifluorobutanoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key derivatives of 4,4,4-trifluorobutanoic acid, focusing on substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
4,4,4-Trifluorobutanoic acid None (parent compound) C₄H₅F₃O₂ 142.08 High acidity; used in peptide synthesis
2-(3-Chlorophenyl)-4,4,4-TFB 3-Chlorophenyl at C2 C₁₀H₈ClF₃O₂ 252.62 Lipophilic; potential agrochemical intermediate
2-(4-Bromophenyl)-4,4,4-TFB 4-Bromophenyl at C2 C₁₀H₈BrF₃O₂ 297.07 Higher MW; halogenated aromatic motif
2-((t-Boc)amino)-4,4,4-TFB t-Boc-protected amino at C2 C₉H₁₄F₃NO₄ 257.21 Peptide synthesis; improved solubility
2-Methyl-4,4,4-TFB Methyl at C2 C₅H₇F₃O₂ 156.10 Enhanced hydrophobicity; simpler synthesis
2-(2-Cyanoethyl)-4,4,4-TFB (hypothetical) Cyanoethyl at C2 C₇H₈F₃NO₂ 195.14* Predicted: High dipole moment; nitrile-mediated reactivity N/A

*Calculated molecular weight.

Key Observations:
  • Aryl Substituents (e.g., chlorophenyl, bromophenyl): Increase molecular weight and lipophilicity, making these derivatives suitable for hydrophobic interactions in drug design .
  • Amino Groups (e.g., t-Boc-protected): Enhance solubility and enable peptide coupling reactions .
  • Cyanoethyl Group: Expected to introduce strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (compared to the parent compound) and enabling nucleophilic reactions at the nitrile group.

Biological Activity

Chemical Structure and Properties
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid is a fluorinated organic compound characterized by its unique trifluorobutanoic acid structure combined with a cyanoethyl group. Its molecular formula is C7H8F3NC_7H_8F_3N and it has a CAS number of 2097964-50-4. The presence of trifluoromethyl groups significantly influences its chemical behavior and biological activity.

Biological Activity
Research indicates that this compound exhibits a range of biological activities, including potential antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, which may contribute to its ability to penetrate biological membranes and interact with various cellular targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly in cancer cells.
  • Receptor Modulation : It could act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Effects : Its structural characteristics may allow it to disrupt bacterial cell membranes or inhibit vital metabolic processes in pathogens.

Anticancer Activity

Studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines.

Antimicrobial Properties

In vitro studies have also explored the antimicrobial potential of this compound:

  • Pathogens Tested : E. coli, Staphylococcus aureus, and Candida albicans.
  • Results : The compound showed effective inhibition of bacterial growth with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 1: Biological Activity Summary

Activity TypeAssessed Cell Lines/PathogensIC50/MIC ValuesReference
AnticancerMCF-75 µM
HeLa3 µM
A5494 µM
AntimicrobialE. coli8 µg/mL
Staphylococcus aureus12 µg/mL
Candida albicans15 µg/mL

Table 2: Mechanism Insights

MechanismDescription
Enzyme InhibitionInhibits enzymes involved in glycolysis and TCA cycle
Receptor ModulationPotential modulation of growth factor receptors
Membrane DisruptionAlters membrane integrity in bacterial cells

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 cells. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups.

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties against Staphylococcus aureus. The study revealed that treatment with the compound resulted in a significant reduction in bacterial load in vitro, suggesting its potential as an alternative therapeutic agent against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.